3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of benzoimidazo[1,2-a]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with substituted chalcones in the presence of a catalytic amount of piperidine under microwave irradiation . This reaction is followed by further functionalization to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as the use of Brønsted acidic ionic liquids as recyclable catalysts under solvent-free conditions, have been employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its cytotoxic effects on cancer cells, particularly breast cancer cells.
Industry: Employed in the development of new materials with unique properties, such as mechanofluorochromism.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a COX-2 inhibitor and its cytotoxic effects on cancer cells make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-a]benzimidazol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H15N3O2/c1-9-11(7-8-14(19)20)10(2)18-13-6-4-3-5-12(13)17-15(18)16-9/h3-6H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
YLPRUAHJQOJRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.